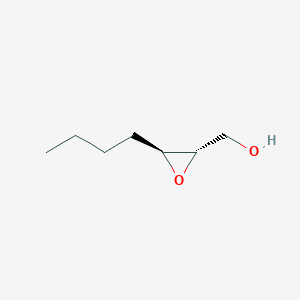
(2S,3S)-3-butyloxiran-2-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-butyloxiran-2-ylmethanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for (2S,3S)-3-butyloxiran-2-ylmethanol, and how do reaction conditions influence stereochemical outcomes?
- Answer : The compound is synthesized via asymmetric methods such as:
- Sharpless Epoxidation : Uses titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and chiral tartrate ligands to achieve high enantiomeric excess (ee) .
- Jacobsen Hydrolytic Kinetic Resolution (HKR) : Catalyzed by cobalt-salen complexes, this method resolves racemic epoxides into enantiopure products. Reaction temperature (0–25°C) and catalyst loading (1–5 mol%) critically affect ee and yield .
- Enzymatic Epoxide Hydrolysis : Epoxide hydrolases selectively hydrolyze one enantiomer, leaving the desired (2S,3S)-isomer intact. Substrate specificity and pH (6–8) are key variables .
Methodological Tip : Optimize catalyst-to-substrate ratios and monitor ee via chiral HPLC or polarimetry.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Answer :
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention time and peak area quantify ee .
- NMR Spectroscopy : 1H and 13C NMR identify structural features, while NOESY confirms spatial arrangement of substituents .
- Polarimetry : Measures optical rotation to verify enantiopurity (e.g., [α]D20 = +15.2° for (2S,3S)-isomer) .
- LC-MS/GC-MS : Detects impurities and quantifies yield using electron ionization or ESI .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve kinetic resolution efficiency in this compound synthesis?
- Answer :
- Catalyst Screening : Test chiral Co-salen or Mn-salen complexes for HKR. Higher ee (>95%) is achieved with Co catalysts at 0°C .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates compared to nonpolar solvents.
- Substrate Engineering : Introduce electron-withdrawing groups on the epoxide to increase electrophilicity and reaction rate .
Data Analysis : Use Arrhenius plots to correlate temperature with enantioselectivity.
Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic attacks on this compound?
- Answer :
- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the less hindered C2 position due to steric effects from the butyl group at C3. Acidic conditions protonate the epoxide oxygen, stabilizing the transition state .
- Enzyme-Mediated Hydrolysis : Epoxide hydrolases bind the (2S,3S)-isomer via hydrogen bonding to the methanol group, directing nucleophilic water attack .
Experimental Design : Use isotopic labeling (18O) and kinetic isotope effects (KIE) to track nucleophilic pathways.
Q. How do thermal and pH conditions affect the stability of this compound?
- Answer :
- Thermal Stability : Decomposes above 120°C via ring-opening polymerization. Stabilize with inhibitors (e.g., 4-methoxyphenol) during storage .
- pH Sensitivity : Stable in neutral conditions (pH 6–8). Acidic (pH < 4) or basic (pH > 10) conditions hydrolyze the epoxide to diols.
Methodology : Conduct accelerated stability studies using TGA and HPLC to monitor degradation products.
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic efficiencies for asymmetric syntheses of this compound?
- Answer :
- Reproducibility Checks : Verify catalyst preparation (e.g., moisture-free Co-salen synthesis) and substrate purity.
- Contextual Factors : Compare solvent polarity, temperature, and stirring rates across studies. For example, HKR yields drop from 90% to 70% if reactions exceed 25°C .
- Statistical Tools : Apply multivariate analysis (ANOVA) to identify significant variables.
Reference Case : A 2021 study found that trace water in THF reduced ee by 15%; rigorous drying restored efficiency .
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
[(2S,3S)-3-butyloxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI 键 |
VJHAPKJZBOYGOD-BQBZGAKWSA-N |
手性 SMILES |
CCCC[C@H]1[C@@H](O1)CO |
规范 SMILES |
CCCCC1C(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















